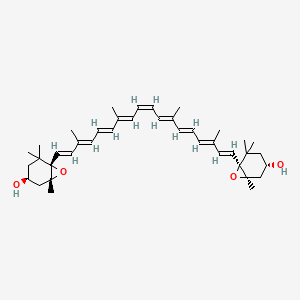
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structural features, which include methoxycarbonyl, phenylimino, phenyl, and carboxyphenylamino groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxycarbonylphenylboronic acid and 4-carboxyphenylboronic acid, through borylation, oxidation, nitration, esterification, and hydrogenation reactions . These intermediates are then subjected to Suzuki–Miyaura coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 1,3,6,8-Tetrakis(p-benzoic acid)pyrene
Uniqueness
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
Propiedades
| 129884-95-3 | |
Fórmula molecular |
C30H23KN2O4 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
potassium;4-[[3-(4-carboxyanilino)-2-phenylinden-1-ylidene]amino]-1-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C30H24N2O4.K/c1-30(29(35)36)17-15-22(16-18-30)32-27-24-10-6-5-9-23(24)26(25(27)19-7-3-2-4-8-19)31-21-13-11-20(12-14-21)28(33)34;/h2-17,31H,18H2,1H3,(H,33,34)(H,35,36);/q;+1/p-1 |
Clave InChI |
AKWYZLGOMCOXCB-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC=C(C=C1)N=C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)NC5=CC=C(C=C5)C(=O)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
